5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione
Description
The compound 5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione belongs to the thiazolidinedione (TZD) class, characterized by a five-membered heterocyclic core with two ketone groups at positions 2 and 2. The Z-configuration of the methylidene group at position 5 is critical for maintaining planar geometry and biological activity. The 6-bromo-1,3-benzodioxol-5-yl substituent enhances electron-withdrawing effects and steric bulk, influencing both physicochemical properties and target binding .
Properties
IUPAC Name |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO4S/c12-6-3-8-7(16-4-17-8)1-5(6)2-9-10(14)13-11(15)18-9/h1-3H,4H2,(H,13,14,15)/b9-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYVGMMEWZRAPH-MBXJOHMKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=O)S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147206 | |
| Record name | 2,4-Thiazolidinedione, 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665779 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58215-52-4 | |
| Record name | 2,4-Thiazolidinedione, 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58215-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Thiazolidinedione, 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione typically involves the condensation of 6-bromo-1,3-benzodioxole-5-carbaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Scientific Research Applications
5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Effects : The bromo-benzodioxol group in the target compound enhances lipophilicity (ClogP ~3.2) compared to hydroxybenzylidene analogs (ClogP ~2.1) . Triazolylmethyl derivatives (e.g., 6a-o) exhibit improved solubility due to polar triazole groups but reduced membrane permeability .
- Synthetic Routes: Microwave irradiation () and click chemistry () are efficient for Z-configuration retention, whereas traditional Knoevenagel condensation requires strict temperature control .
Key Findings:
- The bromo-benzodioxol group in the target compound confers superior anticancer activity compared to non-halogenated analogs, likely due to enhanced DNA interaction and ROS generation .
- Piperazinyl substituents in YPC-21440 improve solubility and kinase binding affinity, achieving nanomolar potency .
- Hydrazone-linked thiazolidinones () show reduced activity compared to TZDs, suggesting the ketone groups in TZDs are critical for target engagement .
Physicochemical and Crystallographic Properties
- Crystal Packing : The target compound adopts a planar conformation stabilized by C–H···O hydrogen bonds between the thiazolidinedione core and benzodioxol oxygen atoms (d = 2.89 Å) . In contrast, triazolylmethyl derivatives (6a-o) exhibit twisted geometries due to steric hindrance from the triazole group .
- Solubility : The target compound has low aqueous solubility (0.12 mg/mL in PBS) due to its hydrophobic bromo-benzodioxol group. Derivatives with polar substituents (e.g., 4-OMe in 6a) show improved solubility (1.8 mg/mL) .
Biological Activity
The compound 5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
Molecular Formula
- Chemical Formula : C11H6BrNO4S
- CAS Number : 723738-47-4
Structural Characteristics
The compound features a unique combination of a brominated benzodioxole moiety and a thiazolidine ring, which contributes to its biological properties. The presence of the bromine atom at the 6-position of the benzodioxole is significant for its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. A study highlighted that various derivatives, including those similar to this compound, demonstrated effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL .
Anticancer Activity
The compound's analogs have shown promising results in inhibiting cancer cell proliferation. For instance, structural modifications in thiazolidinedione derivatives have been linked to significant antiproliferative effects on various cancer cell lines. In one study, compounds derived from thiazolidinedione exhibited IC50 values in the micromolar range against melanoma (A375) and cervical cancer (HeLa) cell lines .
Table 1: Anticancer Activity of Thiazolidinedione Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | A375 | 19.36 |
| Compound 6 | HeLa | 18.67 |
| Compound 6 | A375 | 15.08 |
| Compound 1 | HeLa | >50 |
The mechanism by which these compounds exert their biological effects often involves modulation of specific proteins or enzymes. For example, the interaction with BAG3 protein has been noted as a critical pathway through which these compounds induce apoptosis in cancer cells . The ability to influence cell cycle distribution and activate apoptotic pathways further underscores their potential as therapeutic agents.
Study on Antimicrobial Efficacy
In a study focused on synthesizing thiazolidine derivatives, several compounds were tested for their antimicrobial efficacy against a range of microorganisms. The results indicated that the derivatives showed significant activity against Gram-positive bacteria, suggesting that structural modifications at the thiazolidine nucleus could enhance biological activity .
Study on Cancer Cell Lines
Another investigation explored the antiproliferative effects of thiazolidinedione derivatives on human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with various concentrations of the compounds. Results indicated a dose-dependent response in both A375 and HeLa cells, with significant increases in apoptotic markers observed through flow cytometry analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
